Product packaging for 1H-indazol-3-yl(piperidin-1-yl)methanone(Cat. No.:)

1H-indazol-3-yl(piperidin-1-yl)methanone

Cat. No.: B3746848
M. Wt: 229.28 g/mol
InChI Key: LCBZQLZZYJXLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazol-3-yl(piperidin-1-yl)methanone ( 100373-85-1) is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol. This structure features an indazole heterocycle linked to a piperidine ring via a methanone group, serving as a versatile scaffold in medicinal chemistry research . Its calculated topological polar surface area is approximately 49 Ų, and it has an XLogP3 value of 2.2, indicating favorable drug-like properties for pharmacokinetic screening . This compound is part of a broader class of 3-(piperidinyl)-1H-indazole derivatives, which are of significant interest in early-stage drug discovery for their potential as pharmacologically active cores . Researchers utilize this chemical building block to design and synthesize novel molecules for screening against various biological targets. It is supplied as a high-purity material strictly for research and development purposes. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O B3746848 1H-indazol-3-yl(piperidin-1-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-3-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-8-4-1-5-9-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBZQLZZYJXLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103675
Record name 1H-indazol-3-yl(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100373-85-1
Record name 1H-indazol-3-yl(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1h Indazol 3 Yl Piperidin 1 Yl Methanone and Its Analogues

Retrosynthetic Analysis of the 1H-Indazol-3-yl(piperidin-1-yl)methanone Core Scaffold

A retrosynthetic approach to this compound reveals key bond disconnections and the precursor molecules necessary for its assembly.

Identification of Key Disconnection Points and Precursors

The most logical disconnection point in the target molecule is the amide bond between the 1H-indazole-3-carbonyl moiety and the piperidine (B6355638) ring. This C-N bond cleavage leads to two primary precursors: 1H-indazole-3-carboxylic acid and piperidine.

A further disconnection of the 1H-indazole-3-carboxylic acid at the C3-carboxyl bond points to a 3-substituted 1H-indazole, which can be derived from various starting materials. A common strategy involves the cyclization of appropriately substituted phenyl precursors. For instance, the synthesis can originate from o-toluidine (B26562) through diazotization. researchgate.net

The primary precursors identified through this analysis are:

1H-Indazole-3-carboxylic acid: The core acidic component.

Piperidine: The amine component.

1H-Indazole: A foundational precursor for the carboxylic acid derivative. researchgate.net

Consideration of Indazole Tautomerism in Synthetic Design

The indazole ring system exhibits annular tautomerism, existing as 1H- and 2H-tautomers. researchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form. researchgate.netnih.gov This tautomeric equilibrium is a critical consideration in synthetic design, as reactions can potentially occur at either the N1 or N2 position.

The choice of protective groups and reaction conditions can influence the regioselectivity of subsequent functionalization. For instance, the use of a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) protecting group has been employed to direct reactions to the desired position before its removal to yield the 1H-indazole product. researchgate.net The formation of different tautomers is dependent on the energy difference between the forms and the specific reaction conditions utilized. researchgate.net

Established Synthetic Routes for this compound

The construction of this compound is typically achieved through multi-step sequences that have been optimized for yield and purity.

Multi-step Reaction Sequences and Pathway Optimization

A common synthetic route begins with the protection of the indazole nitrogen, followed by the introduction of a carboxyl group at the C3 position, and finally, amidation with piperidine. One documented method involves the protection of indazole with SEM-Cl, followed by treatment with n-butyl lithium and carbon dioxide to introduce the carboxylic acid group. researchgate.netderpharmachemica.com The resulting 1H-indazole-3-carboxylic acid is then coupled with piperidine to form the final product. researchgate.net

Optimization of such pathways often involves exploring different coupling agents, solvents, and reaction temperatures to maximize the yield of the desired amide. Continuous flow microreactor technology has also been explored for the rapid and efficient synthesis of related heterocyclic structures, offering advantages in terms of heat transfer, mixing, and reaction time. nih.gov

Utilization of Specific Coupling Agents and Protective Group Strategies

The amide bond formation between 1H-indazole-3-carboxylic acid and piperidine is a crucial step that relies on the use of effective coupling agents. Reagents such as 1-Hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Other activating agents like carbonyldiimidazole (CDI) can also be employed. mdpi.com

As mentioned previously, protective groups play a vital role in directing the synthesis. The SEM group is a notable example, facilitating the regioselective introduction of the carboxyl group at the C3 position of the indazole ring. researchgate.netderpharmachemica.com The choice of the protecting group is critical and must be compatible with the subsequent reaction conditions and easily removable at the appropriate stage.

Palladium-Catalyzed Carbonylation and Arylation Reactions in Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become powerful tools in the synthesis of complex molecules, including indazole derivatives. While direct carbonylation of an unprotected 1H-indazole at the C3 position can be challenging, palladium catalysts are instrumental in various arylation and alkenylation reactions to build the indazole scaffold. mdpi.comnih.gov

For instance, palladium-catalyzed direct C3-arylation of 1H-indazole has been achieved using Pd(OAc)2 as a catalyst with PPh3 as a ligand in water, offering a greener alternative to traditional methods. mdpi.com Similarly, direct C7-arylation of indazoles has been described using Pd(OAc)2 with 1,10-phenanthroline (B135089) as a ligand. nih.govfao.org These methods, along with Suzuki-Miyaura cross-coupling reactions, provide versatile strategies for functionalizing the indazole core, which can then be further elaborated to the target carboxamide. nih.govdntb.gov.ua The use of palladium catalysts allows for the formation of C-C and C-N bonds under relatively mild conditions, contributing to the efficient construction of the this compound scaffold and its analogues. beilstein-journals.org

Reaction Conditions, Yield Optimization, and Scalability Considerations for Research

The synthesis of this compound typically proceeds through the coupling of an activated 1H-indazole-3-carboxylic acid with piperidine. This amide bond formation is a cornerstone of medicinal chemistry, and various conditions can be employed to achieve this transformation efficiently.

Reaction Conditions: The primary method involves activating the carboxylic acid group of 1H-indazole-3-carboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of piperidine. semanticscholar.org Common activating agents include thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (B1668759) (CDI). semanticscholar.org The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature. semanticscholar.orgmdpi.com The choice of coupling reagent and solvent can significantly impact reaction time and yield.

Yield Optimization: Optimizing the yield requires careful control over reaction parameters. The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid generated during the reaction, preventing the protonation of the piperidine nucleophile. mdpi.com Temperature control is also critical; while many amide couplings proceed at room temperature, gentle heating or cooling may be required depending on the reactivity of the specific reagents. semanticscholar.org A slight excess of the amine component (piperidine) can sometimes be used to drive the reaction to completion.

Scalability Considerations: For research purposes, scalability involves transitioning from milligram to gram-scale synthesis. Key considerations include the cost and availability of starting materials, particularly the 1H-indazole-3-carboxylic acid precursor. semanticscholar.org The safety of the reagents and the ease of purification are also paramount. While chromatographic purification is common at the research scale, for larger quantities, crystallization is a more desirable and cost-effective method. Therefore, reaction conditions that lead to a clean product with minimal side-product formation are highly preferred for scalable synthesis. semanticscholar.org

Table 1: Representative Conditions for Amide Coupling

Activating AgentSolventBase (optional)Typical TemperatureReference
Thionyl Chloride (SOCl₂)Dichloromethane (DCM) or Dichloroethane (DCE)Not typically required20–40°C semanticscholar.org
1,1'-Carbonyldiimidazole (CDI)Ethyl Acetate (AcOEt) or DCMNot typically requiredRoom Temperature semanticscholar.orgmdpi.com
HBTU/HOBtDimethylformamide (DMF)DIPEARoom Temperature mdpi.com
DCC/NHSTetrahydrofuran (THF)Not typically required0°C to Room Temperature mdpi.com

Synthesis of Structurally Modified Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the SAR of this compound, chemists systematically synthesize analogues with modifications at three key positions: the indazole ring, the piperidine ring, and the methanone (B1245722) linker.

Indazole Ring Modifications (e.g., N-substitution, ring substitutions)

Modifications to the indazole core can profoundly influence the molecule's properties. These changes include adding substituents to the nitrogen atoms (N-alkylation) or the benzene (B151609) ring.

N-Substitution: The indazole ring has two nitrogen atoms, N-1 and N-2, that can be alkylated. The reaction's outcome, yielding either the N-1 or N-2 regioisomer, is highly dependent on the reaction conditions, particularly the choice of base and solvent, as well as the electronic and steric nature of existing substituents on the indazole ring. beilstein-journals.orgresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) generally favors the formation of the N-1 substituted product, which is often the more thermodynamically stable isomer. beilstein-journals.orgresearchgate.net Conversely, different conditions might lead to the N-2 isomer. researchgate.net Researchers have developed regioselective protocols to synthesize specific N-alkyl indazoles, which is critical as different isomers often exhibit distinct biological activities. beilstein-journals.org

Ring Substitutions: Introducing substituents onto the benzene portion of the indazole scaffold is another common strategy. This is typically achieved by starting with an already substituted precursor, such as a substituted 2-halobenzonitrile or 2-nitrophenylacetic acid derivative. semanticscholar.orgorganic-chemistry.org A wide array of functional groups, including halogens, alkyls, and methoxy (B1213986) groups, can be incorporated at positions 4, 5, 6, or 7 of the indazole ring to fine-tune the molecule's electronic and steric profile. nih.govnih.gov

Table 2: Regioselectivity in Indazole N-Alkylation

Indazole SubstituentConditions (Base/Solvent)Major IsomerReference
3-CarboxymethylNaH / THF>99% N-1 beilstein-journals.org
3-CarboxamideNaH / THF>99% N-1 beilstein-journals.org
7-NitroNaH / THF96% N-2 beilstein-journals.org
NoneNaHMDS / DMSO4:1 (N-1 / N-2) researchgate.net

Piperidine Ring Modifications (e.g., N-substitutions, ring substitutions, stereochemistry)

The piperidine moiety offers numerous opportunities for structural diversification.

N-Substitutions: While the parent compound features an unsubstituted piperidine nitrogen involved in the amide bond, related analogues often incorporate a piperazine (B1678402) ring instead of piperidine. In these cases, the terminal nitrogen of the piperazine can be substituted with a variety of groups, a strategy used to explore interactions with the target protein and modulate physicochemical properties. nih.govrsc.org

Ring Substitutions: Introducing substituents at various positions on the piperidine ring can significantly impact a compound's binding affinity and selectivity. The synthesis of these substituted piperidines often involves multi-step sequences or domino reactions starting from acyclic precursors or other heterocyclic systems. nih.govresearchgate.net Recent advances have focused on developing efficient, catalyst-free, and environmentally benign methods for creating highly functionalized piperidine derivatives. ajchem-a.com

Stereochemistry: When substituents are added to the piperidine ring, chiral centers can be created. The stereochemistry of these centers is often crucial for biological activity. Asymmetric synthesis methods are employed to produce specific stereoisomers, allowing for the evaluation of each isomer's distinct pharmacological profile. nih.gov Highly diastereoselective multicomponent syntheses have been developed to create polysubstituted piperidines with precise stereochemical control. researchgate.net

Methanone Linker Modifications and Bioisosteric Replacements

The methanone (-CO-) group acts as a linker between the indazole and piperidine rings. Modifying or replacing this linker can alter the molecule's conformation, stability, and hydrogen bonding capabilities.

Modifications and Bioisosteric Replacements: A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activity to another chemical compound. cambridgemedchemconsulting.com The amide group of the methanone linker can be replaced by other functional groups to improve metabolic stability or binding interactions. For example, heterocycles like 1,2,4-oxadiazoles have been used as bioisosteres for amide bonds in indazole-containing compounds. nih.gov The entire indazole-carboxamide unit can itself be considered a bioisosteric replacement for other structures, such as catechols, in various therapeutic agents. google.com Other potential replacements for the carbonyl group could include a methylene (B1212753) bridge (-CH₂-), sulfone (-SO₂-), or other small heterocyclic rings that maintain the correct geometry for biological activity. cambridgemedchemconsulting.comresearchgate.net

Introduction of Functional Groups for Modulatory Effects

The strategic introduction of specific functional groups onto the core scaffold is a powerful tool for optimizing a compound's therapeutic potential. For example, adding fluorine atoms or trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The design of fibroblast growth factor receptor (FGFR) inhibitors saw the introduction of a 2,6-difluoro-3-methoxyphenyl group to an indazole scaffold, which significantly improved cellular activity. nih.gov Similarly, the incorporation of sulfonyl groups or other polar moieties can be used to modulate solubility and target engagement. nih.govnih.gov

Advanced Synthetic Approaches and Innovations in Indazole Chemistry

The field of synthetic organic chemistry is continually evolving, providing new and more efficient ways to construct complex molecules like indazole derivatives.

Catalytic Methods and Green Chemistry Principles in Scaffold Construction Research

The construction of the 1H-indazole-3-carboxamide scaffold, the core of this compound, is often achieved through the catalytic amidation of 1H-indazole-3-carboxylic acid with piperidine or its derivatives. This transformation is a cornerstone of research, with a significant push towards greener and more efficient catalytic systems.

A common route to the precursor, 1H-indazole-3-carboxylic acid, involves the protection of indazole, followed by lithiation and carboxylation. For instance, an N-SEM (2-(trimethylsilyl)ethoxymethyl) protected indazole can be treated with n-butyllithium and then quenched with carbon dioxide to yield the corresponding carboxylic acid after deprotection. researchgate.net

The subsequent amidation reaction with piperidine is frequently accomplished using standard peptide coupling reagents. However, research is increasingly focused on direct catalytic amidations that avoid the use of stoichiometric activating agents, thereby improving atom economy and reducing waste, key tenets of green chemistry. mdpi.com Copper-catalyzed oxidative direct amidation of carboxylic acids with azoles has been reported, offering a pathway that utilizes molecular oxygen as a green oxidant. beilstein-journals.org While not specifically demonstrated for piperidine with 1H-indazole-3-carboxylic acid, this method represents a promising green alternative.

In the broader context of indazole synthesis, several green catalytic methods have been explored. One-pot syntheses are particularly attractive for their efficiency and reduced environmental impact. nih.govnih.govrsc.org For example, a novel one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides has been developed using an iron-based catalyst under solvent-free conditions. rsc.org Furthermore, the synthesis of 1H-indazoles has been achieved using natural and eco-friendly catalysts such as lemon peel powder under ultrasound irradiation, and ammonium (B1175870) chloride in ethanol, highlighting the move towards more sustainable chemical processes. researchgate.netsamipubco.com

The following table summarizes catalytic methods relevant to the synthesis of the 1H-indazole-3-carboxamide scaffold, emphasizing the trend towards greener approaches.

Precursor/Starting MaterialCatalyst/ReagentSolventKey FeaturesReference
N-SEM-Indazolen-BuLi, CO₂THFFormation of 1H-indazole-3-carboxylic acid researchgate.net
1H-Indazole-3-carboxylic acidHATU, DIPEADMFAmide coupling with various amines jocpr.com
2-Nitrophenylacetic acid derivativesPd-C, tert-butyl nitriteToluenePractical synthesis of 1H-indazole-3-carboxylic acid derivatives semanticscholar.org
Carboxylic acids and azolesCuBr, Pyridine, O₂p-XyleneOxidative direct amidation beilstein-journals.org
Aldehydes, dithizone, dimedone[bpy][FeCl₄]Solvent-freeOne-pot synthesis of indazole derivatives rsc.org
2-Substituted aromatic aldehydes, hydrazine (B178648) hydrateLemon peel powderDMSO (Ultrasound)Green synthesis of 1H-indazoles researchgate.net
Ortho-hydroxybenzaldehyde, hydrazine hydrateNH₄ClEthanolGreen synthesis of 1H-indazoles samipubco.com

Stereoselective Synthesis Research of Chiral Analogues

The development of stereoselective synthetic methods for chiral analogues of this compound is crucial for exploring the three-dimensional chemical space and its impact on biological activity. Research in this domain focuses on introducing chirality either on the piperidine ring or at a substituent on the indazole core.

One major strategy involves the use of enantiomerically pure building blocks. The synthesis of chiral indazole-3-carboxamides has been extensively studied in the context of synthetic cannabinoid receptor agonists. researchgate.netgumed.edu.pl These syntheses often start from chiral amino acid esters, which are coupled with 1H-indazole-3-carboxylic acid to produce diastereomeric amides that can be separated, or through enantiospecific syntheses that preserve the stereochemistry of the starting material. For example, the enantiospecific synthesis of compounds like AMB-FUBINACA demonstrates the coupling of 1H-indazole-3-carboxylic acid with the methyl ester of a chiral amino acid. gumed.edu.pl

Another approach involves the use of chiral piperidine derivatives. While direct examples for this compound are not prevalent in the reviewed literature, the synthesis of N-substituted indazole-3-carboxamides with chiral linkers provides a clear precedent. For instance, a structure-based design led to the synthesis of 1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamide, where a chiral center could be introduced on the propyl linker. nih.gov

Furthermore, the synthesis of conformationally restricted analogues containing a chiral piperidine core has been reported. researchgate.net These studies often employ chiral starting materials like proline or homoproline, which are incorporated into the final molecule, leading to enantiopure products. The synthesis of such compounds typically involves standard amide coupling reactions, where the stereochemistry is retained from the chiral starting material.

The following table outlines strategies and findings in the stereoselective synthesis of chiral indazoles and related carboxamides.

Chiral MoietySynthetic StrategyKey FindingsReference
Chiral Amide Side ChainCoupling of 1H-indazole-3-carboxylic acid with chiral amino acid estersEnantiospecific synthesis of potent synthetic cannabinoid receptor agonists. (S)-enantiomers generally show higher potency. researchgate.netgumed.edu.pl
Chiral Piperidine CoreUse of chiral piperidine-containing building blocks (e.g., derived from proline)Conformationally restricted analogues with high affinity and selectivity for cannabinoid receptors. Stereochemistry is controlled by the starting material. researchgate.net
Chiral LinkerIntroduction of a chiral linker between the indazole and piperidine moietiesSynthesis of N-1 substituted indazole-3-carboxamides with potential therapeutic applications. nih.gov

Research on this compound's Biological Interactions Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and publications, no specific research data was found for the chemical compound this compound corresponding to the detailed outline of molecular and cellular investigations requested.

The inquiry sought to build a comprehensive article detailing the biological interactions of this compound, structured around its molecular target identification, validation, and its influence on intracellular signaling pathways. However, the scientific literature does not appear to contain specific studies on this particular compound that would allow for a detailed analysis of its receptor binding properties, enzyme inhibition capabilities, or its effects on phosphorylation cascades.

The requested article structure included in-depth subsections such as:

Receptor Binding Studies in Preclinical Assays: No publicly available data details the affinity or binding profile of this compound to any specific biological receptors.

Enzyme Inhibition Assays and IC50 Determination: Information regarding the inhibitory effects of this compound on specific enzymes, including any determined IC50 values from biochemical assays, is not present in the reviewed literature.

Protein-Ligand Interaction Analysis: There are no published X-ray crystallography studies or other structural biology data that would elucidate the binding mode of this compound to a protein target.

Target Engagement Methodologies: Preclinical research methodologies to confirm the interaction of this compound with its putative targets in a cellular or in vivo context have not been described.

Phosphorylation Cascade Modulation Studies: The effect of this compound on any intracellular signaling pathways, specifically its ability to modulate phosphorylation cascades, remains uninvestigated in accessible research.

While the indazole and piperidine moieties are common scaffolds in medicinal chemistry and appear in numerous compounds with diverse biological activities, the specific combination and substitution pattern of this compound has not been the subject of published research that aligns with the requested detailed biological investigation. Therefore, the creation of a scientifically accurate article based on the provided outline is not possible at this time.

Molecular and Cellular Research on 1h Indazol 3 Yl Piperidin 1 Yl Methanone S Biological Interactions

Investigation of Intracellular Signaling Pathways Modulated by 1H-Indazol-3-yl(piperidin-1-yl)methanone

Gene Expression Regulation Analysis in Research Cell Lines

Currently, there is no publicly available scientific literature detailing studies on the regulation of gene expression in research cell lines by this compound. Analysis of gene expression is a fundamental research area that investigates how a compound may alter the transcription of genes into messenger RNA (mRNA) and ultimately affect protein levels. Such studies are crucial for understanding the molecular mechanisms underlying a compound's cellular effects.

Protein-Protein Interaction Alterations in Cellular Models

No specific research has been published on the effects of this compound on protein-protein interactions (PPIs) in cellular models. PPIs are essential for a vast array of cellular functions, and their modulation by small molecules is a key area of investigation in drug discovery. nih.govyoutube.com Research in this area would typically explore whether the compound can inhibit or stabilize specific interactions, thereby influencing signaling pathways and cellular processes. nih.govnih.gov

Cellular Effects and Phenotypic Assays in Preclinical Research Models

Cell Proliferation and Viability Studies in in vitro Cancer Models

There is a lack of published data from cell proliferation and viability studies for this compound in in vitro cancer models. These types of studies are foundational in cancer research to determine a compound's potential to inhibit the growth of cancer cells. Assays such as MTT or tritiated thymidine incorporation are commonly used to measure the number of viable, proliferating cells after treatment. nih.gov

Apoptosis and Necrosis Pathway Analysis in Cellular Systems

Detailed analyses of the apoptosis and necrosis pathways in cellular systems following treatment with this compound have not been reported in the scientific literature. Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and activation of caspase enzymes. youtube.comnih.govnih.gov Necrosis, in contrast, is typically a result of acute cellular injury and involves cell swelling and lysis. creativebiomart.net Investigating a compound's ability to induce either of these cell death pathways is a critical step in assessing its therapeutic potential.

Cellular Differentiation Modulation Studies

There are no available research findings on the role of this compound in modulating cellular differentiation. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.orgcusabio.com Studies in this area would investigate whether the compound can induce or inhibit the differentiation of specific cell types, such as stem cells or cancer cells, which can have significant therapeutic implications. nih.govyoutube.com

Subcellular Localization and Trafficking Research of the Compound

Currently, there is a lack of specific published research focusing on the subcellular localization and intracellular trafficking pathways of this compound. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action. For many bioactive compounds, their efficacy is directly linked to their ability to reach and interact with specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Comparative Biological Activity Profiling Across Diverse Cell Lines and Research Models

Although a direct comparative biological activity profile for this compound across a wide array of cell lines and research models is not documented, the extensive research on related indazole derivatives provides valuable insights into its potential therapeutic applications. Indazole-containing compounds have shown significant activity in various cancer cell lines and other disease models. nih.govnih.gov

For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One particular compound from this series demonstrated a promising inhibitory effect against the K562 cell line. nih.gov Furthermore, this compound was found to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Another study focused on 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors, which are key targets in cancer therapy. nih.gov A specific derivative exhibited potent activity against FGFR1 and FGFR2 and showed a significant antiproliferative effect against KG1 and SNU16 cell lines. nih.gov

The biological activities of various indazole derivatives are summarized in the table below, showcasing the diverse potential of this class of compounds.

Compound ClassCell Line(s)Observed Biological Activity
1H-Indazole-3-carboxamidesVarious BacteriaAntimicrobial activity derpharmachemica.com
1H-Indazole-3-amine derivativesA549, K562, PC-3, Hep-G2Antitumor activity, cell cycle arrest, apoptosis induction nih.gov
1H-Indazole-3-amine derivativesKG1, SNU16FGFR inhibition, antiproliferative effects nih.gov
3-(pyrrolopyridin-2-yl)indazole derivativesHL60, KB, SMMC-7721, HCT116, A549Anti-proliferative effects nih.gov
1H-indazol-3-amine derivativesK562 leukemia cancer cellsInhibition of Bcr-Abl wild type and T315I mutant nih.gov

This comparative data highlights the versatility of the indazole scaffold in medicinal chemistry and suggests that this compound could also possess interesting biological properties worthy of investigation. Future studies are needed to establish a specific biological activity profile for this particular compound and to determine its potential as a therapeutic agent.

Computational Chemistry and Cheminformatics Applications in 1h Indazol 3 Yl Piperidin 1 Yl Methanone Research

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1H-indazol-3-yl(piperidin-1-yl)methanone, and its target protein.

Molecular docking simulations are pivotal in elucidating the binding mode of this compound and its analogs within the active site of a target protein. These simulations can identify key amino acid residues that interact with the ligand through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar indazole-3-carboxamide derivatives, docking has been successfully employed to understand their binding to p21-activated kinase 1 (PAK1) and other cancer-related proteins nih.govnih.gov. The indazole ring often participates in crucial hydrogen bonding and pi-stacking interactions, while the piperidine (B6355638) moiety can explore hydrophobic pockets within the binding site. The analysis of these interactions provides a structural basis for the observed biological activity and guides the rational design of more potent and selective inhibitors. The specific interactions can be visualized and analyzed using software like AutoDock and Discovery Studio nih.gov.

A hypothetical docking study of this compound into a kinase active site might reveal interactions as detailed in the table below.

Interaction TypeLigand MoietyProtein Residue (Example)
Hydrogen BondIndazole NHGlutamic Acid (backbone)
Hydrogen BondCarbonyl OxygenLysine (side chain)
HydrophobicPiperidine RingLeucine, Valine
Pi-StackingIndazole RingPhenylalanine, Tyrosine

Beyond predicting the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. This score is a numerical value that ranks different ligands based on their predicted binding strength. While these scores provide a rapid way to prioritize compounds, more accurate methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used for more rigorous binding free energy calculations mdpi.comfrontiersin.org. The MM-GBSA method combines molecular mechanics energy calculations with implicit solvation models to provide a more quantitative prediction of binding affinity. For a series of indazol-pyrimidine hybrids, MM-GBSA has been used to calculate the binding free energies, revealing that favorable van der Waals and electrostatic interactions are key contributors to binding mdpi.comfrontiersin.org.

The table below illustrates a sample breakdown of binding energy components from an MM-GBSA calculation for a hypothetical ligand-protein complex.

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.3
Polar Solvation Energy+30.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy -40.1

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its behavior over time. This method is crucial for understanding the flexibility of both the ligand and the protein, as well as for assessing the stability of the predicted binding mode.

MD simulations can reveal the conformational changes that this compound may undergo upon binding to its target. The flexibility of the piperidine ring and the rotational freedom around the amide bond are critical determinants of its binding mode. A study on indazole derivatives as HIF-1α inhibitors utilized MD simulations to confirm the stability of the docked conformation within the active site over the simulation time nih.gov. Analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation can indicate whether it remains stably bound in its initial pose or explores other conformations within the binding pocket. Similarly, root-mean-square fluctuation (RMSF) analysis can highlight the flexible regions of the ligand mdpi.com.

MD simulations are also invaluable for studying the dynamic behavior of the receptor upon ligand binding. This can reveal subtle conformational changes in the protein that are not apparent from static docking poses. Furthermore, these simulations can be used to investigate the potential for allosteric modulation, where a ligand binds to a site other than the active site and influences the protein's function. While direct studies on this compound are not available, research on structurally related pyrazolo[4,3-b]pyridine scaffolds as mGlu4 positive allosteric modulators highlights the utility of computational approaches in understanding and designing allosteric modulators nih.gov. MD simulations can help to identify and characterize allosteric binding pockets and elucidate the mechanism by which allosteric modulators affect the receptor's dynamics.

De Novo Design and Virtual Screening Approaches for Novel Analogues

Computational methods are not only used to analyze existing compounds but also to design novel molecules with improved properties. De novo design algorithms can generate new chemical structures that are predicted to bind to a specific target, while virtual screening allows for the rapid evaluation of large compound libraries.

De novo design strategies, particularly fragment-based approaches, can be employed to create novel analogues of this compound. This involves computationally "growing" a molecule within the active site of a target protein, starting from a small fragment or the core indazole scaffold. A review on indazole-containing derivatives highlights the use of fragment-led de novo design to discover novel inhibitors nih.gov.

Virtual screening is a powerful technique for identifying new hits from large chemical databases nih.gov. This can be done through either ligand-based or structure-based approaches. In structure-based virtual screening, a library of compounds is docked into the target protein's active site, and the top-scoring molecules are selected for experimental testing. A study on the discovery of phenyl(piperazin-1-yl)methanone derivatives successfully utilized a virtual screening protocol to identify novel inhibitors nih.gov. This approach could be readily applied to discover novel indazole-3-yl(piperidin-1-yl)methanone analogues with desired biological activities.

The following table outlines a typical virtual screening workflow.

StepDescription
1. Library Preparation A large database of chemical compounds is prepared for docking.
2. Target Preparation The 3D structure of the target protein is prepared for docking.
3. Molecular Docking The compound library is docked into the active site of the target protein.
4. Hit Selection Compounds are ranked based on their docking scores and visual inspection.
5. Experimental Validation The top-ranked compounds are tested experimentally for their biological activity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a compound's reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and prone to charge transfer.

Table 1. Illustrative Frontier Molecular Orbital Properties.
ParameterEnergy (eV)Significance
EHOMO-6.5Electron-donating capability
ELUMO-1.2Electron-accepting capability
Energy Gap (ΔE)5.3Chemical reactivity and kinetic stability

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution across a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The electron-rich regions indicate likely sites for electrophilic attack, while electron-poor regions are susceptible to nucleophilic attack. For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and positive potential near the N-H proton of the indazole ring, highlighting its function as a hydrogen bond donor.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Early Research Stages

The pharmacokinetic and toxicological properties of a drug candidate are critical factors determining its success. Predicting these Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models in the early stages of drug discovery helps to identify and eliminate compounds with unfavorable profiles, reducing the risk of late-stage failures. researchgate.netresearchgate.net These in silico tools assess properties like gastrointestinal absorption, bioavailability, metabolic stability, and potential toxicities. nih.govnih.gov

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov In silico models are widely used to predict a compound's BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (LogBB). These predictions are based on physicochemical properties such as lipophilicity, molecular weight, and the topological polar surface area (TPSA). nih.gov Compounds with high intestinal absorption and good BBB penetration are more likely to be effective CNS agents. researchgate.net

Table 2. Sample Predicted ADMET Profile for an Indazole-Piperidine Scaffold.
PropertyPredicted Value/ClassInterpretation
Human Intestinal Absorption (HIA)HighGood absorption from the gut is likely.
Blood-Brain Barrier (BBB) PermeabilityHighCompound is likely to cross the BBB and enter the CNS.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this metabolic pathway.
AMES MutagenicityNon-mutagenPredicted to be non-mutagenic.
hERG InhibitionLow riskLow predicted risk of cardiotoxicity.

Note: The data in this table is illustrative, based on typical parameters evaluated for drug candidates, and does not represent experimentally verified results for this compound.

Metabolic Stability Prediction (computational models of enzymatic reactions)

For indazole-3-carboxamide derivatives, a class to which this compound belongs, the primary metabolic pathways often involve oxidation and hydrolysis. nih.govmdpi.com Computational models employ various approaches, including machine learning algorithms and quantum mechanics, to predict the likelihood of these enzymatic reactions. mdpi.com

Key enzymatic reactions predicted by these models for compounds with an indazole-3-carboxamide scaffold include:

Hydroxylation: This is a common metabolic pathway where a hydroxyl group (-OH) is added to the molecule, often on aliphatic or aromatic rings. nih.govmdpi.com For this compound, potential sites for hydroxylation include the piperidine ring and the benzene (B151609) ring of the indazole core.

N-dealkylation: This process involves the removal of an alkyl group attached to a nitrogen atom. While the core structure of this compound does not have obvious N-alkyl groups susceptible to this, derivatives often do.

Amide Hydrolysis: The amide bond connecting the indazole and piperidine moieties is a potential site for hydrolysis, which would break the molecule into 1H-indazole-3-carboxylic acid and piperidine.

Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating its excretion. nih.gov

Computational tools predict these metabolic outcomes by calculating various molecular descriptors, such as electronic properties, steric accessibility, and bond dissociation energies. Machine learning models, like Random Forest and Support Vector Machines (SVM), are trained on large datasets of compounds with known metabolic outcomes to build predictive models. nih.gov For instance, the PredMS model utilizes a random forest algorithm to classify compounds as stable or unstable in human liver microsomes based on their structure. nih.gov Such models can provide a qualitative (stable/unstable) or quantitative (e.g., predicted half-life) assessment of metabolic stability.

The table below illustrates a hypothetical output from a computational metabolic stability prediction for this compound.

Table 1: Predicted Metabolic Stability and Sites of Metabolism for this compound

Prediction Parameter Predicted Outcome Potential Sites of Metabolism (SOM) Predicted Metabolites
Metabolic Stability Class Moderately Stable Piperidine ring (C4 position) 4-hydroxy-1-(1H-indazole-3-carbonyl)piperidine
Indazole ring (aromatic C-H) (5-hydroxy-1H-indazol-3-yl)(piperidin-1-yl)methanone
Amide bond 1H-Indazole-3-carboxylic acid, Piperidine
Primary CYP Isoform CYP3A4, CYP2D6 - -
Predicted Half-life (t½) in HLM >30 min - -
Predicted Intrinsic Clearance Low to Moderate - -

HLM: Human Liver Microsomes. Data is illustrative and based on typical predictions for similar chemical scaffolds.

By identifying the molecular fragments most susceptible to enzymatic reaction, medicinal chemists can strategically modify the structure of this compound to block or slow down metabolism, thereby improving its pharmacokinetic properties.

Cheminformatics Tools for Chemical Space Exploration and Library Design

Cheminformatics provides a suite of powerful computational tools to explore the chemical space around a lead compound like this compound and to design focused libraries of analogs for synthesis and testing. nih.govresearchgate.net The goal is to systematically investigate structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net

Chemical space exploration for this compound involves generating a virtual library of related compounds by introducing specific modifications to its core structure. This can be achieved through several strategies:

Scaffold Hopping: Replacing the indazole core with other bioisosteric heterocyclic systems to explore novel intellectual property and potentially improved properties.

R-group Enumeration: Systematically substituting different chemical groups at various positions on the indazole and piperidine rings. For example, adding substituents to the benzene part of the indazole ring or modifying the piperidine ring to morpholine or other saturated heterocycles.

Fragment-based Growth: Starting with the core indazole-carboxamide fragment and computationally "growing" different side chains to explore interactions with a target protein's binding pocket. nih.gov

A variety of open-source and commercial cheminformatics toolkits are available for these tasks. parssilico.comneovarsity.org These platforms allow for the manipulation of chemical structures, calculation of molecular descriptors, and analysis of large chemical datasets.

Table 2: Key Cheminformatics Tools and Their Applications in Library Design

Tool/Library Primary Functionality Application in this compound Research
RDKit Open-source cheminformatics toolkit Molecule drawing, substructure searching, descriptor calculation, and generation of virtual libraries through reaction-based enumeration. neovarsity.org
MayaChemTools Command-line tools for cheminformatics High-throughput calculation of molecular properties and fingerprints for a virtual library of analogs. parssilico.com
ChemDB Chemical database management system Storing, organizing, and querying the designed virtual library of indazole derivatives based on structural features or calculated properties. neovarsity.org
Scikit-learn Machine learning library for Python Building QSAR models to predict the activity or properties of newly designed analogs before their synthesis. neovarsity.org
DeepChem Deep learning for drug discovery Applying advanced AI models to predict complex properties like toxicity or binding affinity for the designed compound library. parssilico.com

| PyMOL/UCSF Chimera | 3D molecular visualization | Visualizing the designed analogs within the binding site of a target protein to guide structure-based design. parssilico.com |

Once a virtual library is generated, these tools are used to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area) and apply drug-likeness filters, such as Lipinski's Rule of Five, to prioritize compounds with favorable physicochemical properties for synthesis. nih.gov This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds, focusing resources on those with the highest probability of success.

In Vitro and in Vivo Preclinical Research Models for 1h Indazol 3 Yl Piperidin 1 Yl Methanone

Selection of Appropriate Cell-Based Assays and Systems for Research

Research into the biological activity of 1H-indazol-3-yl(piperidin-1-yl)methanone is suggested by its inclusion in a patent for compounds intended to treat inflammation and pain. google.com The selection of appropriate cell-based assays would, therefore, be guided by this therapeutic context, focusing on pathways and cell types central to inflammatory and nociceptive processes.

While specific studies detailing the use of primary cells or immortalized cell lines for efficacy testing of This compound are not available in the public domain, the potential anti-inflammatory and analgesic properties of the compound suggest relevant models.

For inflammation research, primary immune cells such as peripheral blood mononuclear cells (PBMCs), or specific subsets like T-cells and macrophages, would be critical for investigation. Assays in these cells would typically measure the modulation of inflammatory mediators. A patent that includes This compound describes a T-cell proliferation and cytokine release assay as a relevant method for measuring the inflammatory response. google.com

Immortalized cell lines commonly used in inflammation research include monocyte lines like THP-1 or U937, and macrophage-like cell lines such as RAW 264.7. For neuropathic pain, cell lines derived from neuronal tissue would be relevant to assess the compound's effect on neuronal excitability. google.com However, no published data is available on the use of these, or any other, cell lines to evaluate the efficacy of This compound .

The application of three-dimensional (3D) cell culture models and organoids in the specific context of This compound research has not been documented in publicly available literature.

In principle, for studying inflammation and pain, relevant 3D models could include spheroid cultures of immune cells to mimic inflammatory infiltrates or more complex organoid systems. For instance, gut organoids could be used to model inflammatory bowel disease, or dorsal root ganglion (DRG) neurospheres could be used for pain research. These advanced models offer a more physiologically relevant environment compared to traditional 2D cultures but, to date, their use in connection with this specific compound has not been reported.

In Vitro Efficacy and Potency Determination in Research Models

Determining the in vitro efficacy and potency of a compound is a critical step in preclinical research. This typically involves generating dose-response curves to calculate key parameters like IC50 and EC50 and assessing the compound's selectivity.

No publicly available studies provide dose-response curve analysis or specific IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for This compound .

For a compound with potential anti-inflammatory activity, such analysis would typically be performed using assays that measure the inhibition of inflammatory markers. For example, an IC50 value could be determined for the inhibition of a specific enzyme, such as a phosphoinositide-3-kinase (PI3K), or for the suppression of cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells. google.com Without experimental data, the potency of This compound remains unknown.

There is no information available in the public domain regarding the selectivity profile of This compound .

A selectivity profile is essential to understand a compound's mechanism of action and potential for off-target effects. For a compound hypothetically targeting the PI3K pathway, selectivity profiling would involve screening it against a panel of related kinases (e.g., different PI3K isoforms, mTOR, DNA-PK) and a broader panel of unrelated kinases and other receptors to assess its specificity. This crucial dataset is not available for This compound .

Animal Models in Preclinical Efficacy Research

Preclinical efficacy evaluation in animal models is a key step to validate in vitro findings in a whole-organism context. The choice of animal model is dictated by the specific research question and therapeutic indication.

A patent document lists This compound within a series of compounds useful for treating inflammation and pain and suggests industry-standard animal models to demonstrate efficacy. google.com One such model mentioned is the mouse lipopolysaccharide (LPS) challenge, a well-established model of systemic inflammation. google.com However, the results of any such studies involving This compound , including any demonstrated efficacy, have not been published. Therefore, no specific data from animal models for this compound can be presented.

Rodent Models for Specific Disease Pathways (e.g., inflammatory models, cancer xenografts, neurological models)

No published studies utilizing rodent models (e.g., mice, rats) to evaluate the efficacy or mechanism of action of this compound in specific disease pathways such as inflammation, cancer, or neurological disorders were identified.

Non-Rodent Models for Specific Biological Questions

There is no available information in the scientific literature regarding the use of non-rodent models, such as zebrafish or marmosets, to investigate the biological effects of this compound.

Translational Research Paradigms (from in vitro to in vivo in research models)

No studies describing translational research, which would connect the in vitro activity of this compound to its effects in in vivo research models, have been published.

Pharmacokinetic Research in Preclinical Animal Models (Excluding human PK data)

Detailed pharmacokinetic studies for this compound in preclinical animal models have not been reported in the available literature. While research exists for other molecules containing indazole or piperidine (B6355638) structures, this data is not applicable to the specific compound . nih.govnih.govnih.gov

Absorption and Distribution Studies in Animal Models

There are no published data regarding the absorption or distribution characteristics of this compound in any animal models.

Metabolism and Excretion Research in Animal Models

Information detailing the metabolic pathways and excretion routes of this compound in preclinical species is not available in the scientific literature.

Bioavailability and Clearance Research in Animal Models

No studies reporting on the oral bioavailability, plasma clearance, or elimination half-life of this compound in animal models could be identified.

Biomarker Identification and Validation in Preclinical Models for Efficacy Assessment

The development of novel therapeutics, including those from the indazole family, relies heavily on the identification and validation of biomarkers. These biological indicators are crucial for demonstrating target engagement, elucidating mechanisms of action, and predicting clinical efficacy in preclinical models. The validation process ensures that a biomarker is a reliable and reproducible measure for its intended context of use. nih.govpsu.edu For indazole derivatives, biomarker strategies are tailored to their specific molecular targets, which commonly include Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and Calcitonin Gene-Related Peptide (CGRP) receptor.

Biomarkers for Indazole-Based GSK-3 Inhibitors:

Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme in numerous signaling pathways implicated in cancer and central nervous system (CNS) disorders. nih.govnih.gov For indazole derivatives targeting GSK-3, both pharmacodynamic (PD) and predictive biomarkers are employed to assess efficacy.

Pharmacodynamic Biomarkers: These markers are used to confirm that the drug is interacting with its target and modulating its activity. A primary PD biomarker for GSK-3 inhibitors is the phosphorylation status of GSK-3β at the serine 9 residue (pGSK3β Ser9), which is an inhibitory phosphorylation site. aacrjournals.org A decrease in the phosphorylation of downstream substrates of GSK-3, such as β-catenin and tau, also serves as a key indicator of target engagement. aacrjournals.org For instance, in preclinical cancer studies, the accumulation of β-catenin in tumor tissues from xenograft-bearing mice following administration of a GSK-3 inhibitor provides direct evidence of in vivo target modulation. aacrjournals.org

Predictive Biomarkers: These biomarkers help identify which patient populations are most likely to respond to the therapy. In the context of cancer, the overexpression of GSK-3β or the activation status of pathways it regulates, such as the PI3K/AKT/mTOR pathway, could serve as predictive markers. nih.gov For example, preclinical studies suggest that glioblastoma models with specific EGFR expression profiles may show differential responses to GSK-3 inhibition. nih.gov

The table below summarizes key biomarkers used in the preclinical evaluation of GSK-3 inhibitors.

Biomarker CategoryBiomarkerPreclinical ModelPurpose
Pharmacodynamic Phosphorylation of GSK3β (Ser9)U87MG Glioblastoma Cell Lines & XenograftsTo measure direct target inhibition by the compound. aacrjournals.org
Accumulation of β-cateninColorectal Carcinoma Cell Lines & XenograftsTo confirm downstream pathway modulation in cancer models. aacrjournals.org
Phosphorylation of Tau proteinMouse models of mood disordersTo assess target engagement in CNS-related indications.
Predictive Expression level of GSK-3βGlioblastoma Patient-Derived Xenografts (PDX)To identify tumors potentially dependent on GSK-3 signaling. nih.gov
Status of PI3K/AKT/mTOR pathwayVarious Cancer Cell LinesTo select models where GSK-3 inhibition is likely to be effective.

Biomarkers for Indazole-Based FGFR Inhibitors:

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is a known driver in various cancers. nih.govnih.gov Indazole-based compounds have been developed as potent FGFR inhibitors.

Predictive Biomarkers: The most critical biomarkers for FGFR inhibitors are genetic alterations that lead to oncogenic signaling. These include FGFR gene amplifications, activating mutations, and chromosomal fusions. youtube.comfrontiersin.orgaacrjournals.org Preclinical studies extensively use cancer cell lines and patient-derived xenograft (PDX) models that harbor these specific genetic alterations to establish efficacy. nih.gov For instance, the expression level of FGF19, a specific ligand for FGFR4, has been identified as a predictive biomarker for the response to FGFR4 inhibitors in hepatocellular carcinoma (HCC) models. nih.gov

Pharmacodynamic Biomarkers: To confirm that an FGFR inhibitor is hitting its target, researchers measure the phosphorylation levels of FGFR itself and key downstream signaling proteins like ERK and AKT. nih.gov A reduction in the phosphorylation of these proteins in tumor tissue from treated animal models provides strong evidence of on-target activity and is correlated with anti-tumor efficacy. nih.gov

The table below outlines biomarkers relevant to the preclinical assessment of FGFR inhibitors.

Biomarker CategoryBiomarkerPreclinical ModelPurpose
Predictive FGFR gene amplification, mutations, fusionsCancer Cell Lines (e.g., HCC, Breast, Lung), PDX ModelsTo identify tumors driven by FGFR signaling and predict sensitivity to the inhibitor. nih.govfrontiersin.orgaacrjournals.org
FGF19 mRNA or protein expressionHepatocellular Carcinoma (HCC) Cell Lines & PDX ModelsTo predict response to selective FGFR4 inhibitors. nih.gov
Pharmacodynamic Phosphorylation of FGFRTumor Xenograft ModelsTo directly measure target engagement and inhibition.
Phosphorylation of downstream effectors (e.g., p-ERK, p-AKT)Tumor Cell Lines & Tissues from Xenograft ModelsTo confirm inhibition of the FGFR signaling pathway and assess downstream effects. nih.govnih.gov

Biomarkers for Indazole-Based CGRP Receptor Antagonists:

The CGRP pathway is central to the pathophysiology of migraine. nih.govnih.gov Small molecule indazole derivatives have been developed as CGRP receptor antagonists.

Pharmacodynamic Biomarkers: In preclinical models, the primary method for assessing the efficacy of CGRP antagonists is to measure their ability to block the physiological effects of CGRP. This can be demonstrated in models that measure the inhibition of CGRP-induced vasodilation. frontiersin.org Furthermore, elevated levels of CGRP are associated with migraine attacks, and monitoring the levels of this neuropeptide can serve as a biomarker. frontiersin.org Preclinical models for migraine may assess endpoints such as the inhibition of trigeminal nucleus activity in response to nociceptive stimuli. frontiersin.org

The table below details biomarkers for the preclinical evaluation of CGRP antagonists.

Biomarker CategoryBiomarkerPreclinical ModelPurpose
Pharmacodynamic Inhibition of CGRP-induced vasodilationAnimal models measuring blood flow (e.g., facial blood flow in marmosets)To demonstrate functional antagonism of the CGRP receptor.
Inhibition of trigeminal nociceptive system activationAnimal models measuring spinal trigeminal nucleus activityTo assess the potential to block pain signaling relevant to migraine. frontiersin.org
Free CGRP ligand levelsPlasma from preclinical modelsTo measure the target engagement of ligand-blocking therapies. frontiersin.org

Analytical Methodologies for 1h Indazol 3 Yl Piperidin 1 Yl Methanone in Research

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Spectroscopic methods are fundamental for elucidating the molecular structure of 1H-indazol-3-yl(piperidin-1-yl)methanone. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. oup.comnih.gov For comprehensive characterization, a suite of NMR experiments including ¹H, ¹³C, and various 2D techniques (COSY, HSQC, HMBC) are often employed. oup.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the indazole ring, the piperidine (B6355638) ring, and the N-H proton of the indazole. The aromatic protons of the indazole moiety typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the piperidine ring resonate in the upfield region (δ 1.5-4.0 ppm). The broad signal for the indazole N-H proton can often be observed at a very downfield chemical shift (>10 ppm). rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the methanone (B1245722) linker (typically δ 160-170 ppm), the carbons of the aromatic indazole ring (δ 110-145 ppm), and the aliphatic carbons of the piperidine ring (δ 20-50 ppm). rsc.orgmdpi.comresearchgate.net

¹⁴N and ¹⁵N NMR: While less common, nitrogen NMR can directly probe the nitrogen atoms in the indazole and piperidine rings. ¹⁵N NMR, though less sensitive, offers sharper signals and more precise chemical shift information compared to ¹⁴N NMR, aiding in the differentiation of the nitrogen environments within the heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar indazole and piperidine structures. Actual experimental values may vary based on solvent and other conditions.

PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Indazole N-H>10 (broad)-
Indazole C=O-~163
Indazole Aromatic C-H7.0 - 8.5110 - 142
Indazole Quaternary C-120 - 145
Piperidine α-CH₂ (to N)3.5 - 4.0~45
Piperidine β, γ-CH₂1.5 - 1.824 - 27

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.comnih.gov

For this compound, electrospray ionization (ESI) would typically produce a protonated molecule [M+H]⁺. HRMS analysis of this ion would confirm the elemental composition, C₁₃H₁₆N₃O. nih.gov

Electron ionization (EI) mass spectrometry, often coupled with gas chromatography, provides characteristic fragmentation patterns that serve as a molecular fingerprint. nih.govresearchgate.net The fragmentation of indazole-3-carboxamides is well-documented. bohrium.comresearchgate.net Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The primary fragmentation is the cleavage of the amide bond between the carbonyl group and the piperidine nitrogen, leading to the formation of an indazole-3-carbonyl cation (m/z 145) and a piperidine radical.

Indazole Ring Fragmentation: The indazole-3-carbonyl cation can further fragment, losing CO to form an indazolyl cation (m/z 117). bohrium.com

Piperidine Ring Fragmentation: The piperidinyl fragment can also be observed.

Table 2: Predicted HRMS and EI-MS Fragmentation Data for this compound

IonFormulaPredicted m/z (Monoisotopic)TechniqueDescription
[M+H]⁺C₁₃H₁₆N₃O230.1288HRMS (ESI)Protonated molecular ion
[M]⁺˙C₁₃H₁₅N₃O229.1215MS (EI)Molecular ion
[C₈H₅N₂O]⁺C₈H₅N₂O145.0402MS (EI)Indazole-3-carbonyl fragment
[C₇H₅N₂]⁺C₇H₅N₂117.0453MS (EI)Indazolyl fragment (loss of CO)
[C₅H₁₀N]⁺C₅H₁₀N84.0813MS (EI)Piperidinyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ corresponds to the C=O stretching of the tertiary amide (carboxamide) group. A broad band in the region of 3100-3500 cm⁻¹ would indicate the N-H stretching vibration of the indazole ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indazole ring system in this compound is a chromophore that absorbs UV light. The spectrum would be expected to show absorption maxima characteristic of the π → π* transitions within the aromatic system. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indazole N-HStretch3100 - 3500 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Amide C=OStretch1630 - 1680 (strong)
Aromatic C=CStretch1450 - 1600

Chromatographic Separation Techniques for Purity Assessment and Quantification in Research

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of synthetic cannabinoids and related indazole derivatives in research. mdpi.comresearchgate.net Reversed-phase HPLC is most commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sigmaaldrich.com

A typical method for analyzing this compound would involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent MS detection. nih.govsciengine.com Detection is commonly performed using a Diode Array Detector (DAD) for UV absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). mdpi.comnih.gov The method allows for the separation of the main compound from any starting materials, isomers, or degradation products, enabling purity to be calculated based on peak area percentages. researchgate.net

Table 4: Typical HPLC-MS Conditions for Analysis of Indazole Carboxamides

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
ElutionGradient
Flow Rate0.2 - 0.5 mL/min
DetectionUV (e.g., 220, 305 nm) and/or MS/MS

Gas Chromatography (GC)

Gas Chromatography, almost always coupled with Mass Spectrometry (GC-MS), is another cornerstone technique for the analysis of synthetic cannabinoids. nih.gov It is suitable for thermally stable and volatile compounds. researchgate.netnih.gov Given its structure, this compound is amenable to GC-MS analysis.

The sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a nonpolar DB-5ms or HP-5ms). The retention time is a characteristic property used for identification, while the coupled mass spectrometer provides structural information from the fragmentation pattern, as discussed in section 7.1.2. researchgate.netnih.gov GC-MS offers high resolution and is widely used in forensic and research laboratories for the identification of these compounds in complex matrices. oup.comnih.gov

Table 5: Typical GC-MS Conditions for Analysis of Indazole Carboxamides

ParameterTypical Condition
ColumnCapillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature~280 °C
Oven ProgramTemperature ramp (e.g., 150 °C to 300 °C at 15 °C/min)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). SFC is recognized for its high efficiency, speed, and reduced environmental impact due to lower organic solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). It is particularly well-suited for the analysis and purification of a wide range of pharmaceutical compounds, including various heterocyclic derivatives.

For compounds structurally related to the indazole class, SFC methods are often developed for both chiral and achiral separations. Generic gradient methods on stationary phases like 2-ethylpyridine (B127773) or cyanopropyl are common starting points in pharmaceutical research. The mobile phase typically consists of supercritical CO₂ modified with a small percentage of an organic solvent, such as methanol (B129727), to modulate the polarity and achieve effective separation. While no specific SFC method for this compound is documented, a hypothetical approach would involve screening various chiral and achiral columns with a gradient of methanol in CO₂ to determine optimal separation conditions.

Quantitative Analysis in Complex Biological Research Matrices

Quantitative analysis in biological matrices like plasma or serum is crucial for preclinical research. This typically involves highly sensitive and selective techniques to measure compound concentrations accurately.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity. Method development for a compound like this compound in preclinical samples (e.g., rat plasma) would involve several key steps.

First, the mass spectrometer would be optimized to detect the parent compound and a stable, characteristic fragment ion. This is done by direct infusion of a standard solution into the mass spectrometer to determine the optimal precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). For indazole-3-carboxamides, a common fragment ion corresponds to the indazole acylium cation. nih.gov

Next, chromatographic conditions are developed to ensure the compound is separated from matrix components that could cause ion suppression or enhancement. A typical setup for related compounds involves a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often containing a small amount of formic acid to improve peak shape and ionization efficiency. nih.gov A well-developed method would aim for a short analysis time while ensuring no interference at the retention time of the analyte. nih.gov

A summary of typical LC-MS/MS parameters for related indazole carboxamides is presented below.

ParameterTypical ConditionPurpose
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) nih.govSeparates the analyte from matrix components based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid nih.govAqueous component of the mobile phase; acid aids in protonation for positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.govOrganic component for eluting the analyte from the column.
Flow Rate 0.3 - 0.5 mL/minControls the speed of the separation.
Ionization Mode Positive Electrospray Ionization (ESI+)Generally suitable for nitrogen-containing compounds like indazoles.
Detection Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific parent-fragment transition.

This table represents typical starting conditions for method development for indazole-class compounds and is not based on published data for this compound.

Effective sample preparation is critical to remove proteins and other interfering substances from biological samples before LC-MS/MS analysis. derpharmachemica.com The goal is to ensure method robustness, minimize matrix effects, and improve sensitivity. Common strategies include:

Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. This is often the first method attempted due to its simplicity.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. This technique can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides the cleanest samples by using a solid sorbent to selectively bind and elute the analyte, removing matrix interferences more thoroughly. It can be automated for high-throughput analysis.

For indazole-3-carboxamides, protein precipitation with acetonitrile is a commonly cited method in research literature. nih.gov

Solid-State Characterization for Research (e.g., polymorphism, crystallization)

Solid-state characterization is essential for understanding the physical properties of a chemical compound, which can influence its stability, solubility, and bioavailability.

Powder X-ray Diffraction (PXRD) is a primary technique used to investigate the crystalline nature of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline form (polymorph). While no XRD data for this compound has been published, analysis of related compounds like indazole-3-carboxylic acid has revealed the existence of different polymorphic forms, each with a distinct PXRD pattern. google.com A sharp and defined pattern from a PXRD analysis would confirm the crystalline nature of the material, whereas a broad halo would indicate it is amorphous.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, enthalpy of fusion, and glass transitions. For a crystalline compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the substance and its crystalline form. For example, different polymorphs of indazole-3-carboxylic acid have been distinguished by their unique thermal events in DSC analysis. google.com No specific DSC data for this compound is available in the literature.

Potential Therapeutic Research Areas for 1h Indazol 3 Yl Piperidin 1 Yl Methanone

Oncology Research Applications (e.g., specific cancer pathways, in vitro and in vivo preclinical models)

The indazole scaffold is a core component of several approved anti-cancer drugs, highlighting its significance in oncology research. nih.gov These compounds are known to target various kinases and other proteins involved in cancer progression. nih.gov While direct studies on the anticancer effects of 1H-indazol-3-yl(piperidin-1-yl)methanone are not widely reported, the activities of structurally related indazole-3-carboxamide derivatives suggest potential avenues for investigation.

Inhibition of Cancer Cell Proliferation and Growth in Research Models

Research into indazole derivatives has revealed their potential to inhibit the proliferation of various cancer cell lines. For instance, a series of 3-amino-1H-indazole derivatives demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, including those of the colon (HT-29), breast (MCF-7), lung (A-549), and liver (HepG2). nih.gov One derivative, W24, was particularly effective, with IC50 values ranging from 0.43 to 3.88 μM across different cell lines. nih.gov This activity is often linked to the inhibition of critical cell signaling pathways like PI3K/AKT/mTOR, which are frequently dysregulated in cancer. nih.gov

Another study on 1H-indazol-3-amine derivatives showed that compound 6o had a promising inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. Furthermore, N-phenyl-1H-indazole-1-carboxamide derivatives have also been synthesized and evaluated for their antiproliferative activity against a panel of NCI tumor cell lines, with some compounds showing inhibitory concentrations in the micromolar range. nih.gov

Below is a table summarizing the antiproliferative activity of some representative indazole derivatives, which could serve as a basis for hypothesizing the potential of this compound in similar models.

Compound ClassCell LineIC50 (µM)Reference
3-amino-1H-indazole derivative (W24)HT-29 (Colon)0.43 nih.gov
3-amino-1H-indazole derivative (W24)HGC-27 (Gastric)0.51 nih.gov
3-amino-1H-indazole derivative (W24)MCF-7 (Breast)3.88 nih.gov
1H-indazol-3-amine derivative (6o)K562 (Leukemia)5.15
N-phenyl-1H-indazole-1-carboxamide (1c)Colon Cancer Cell Lines0.041-33.6 nih.gov

Induction of Apoptosis in Cancer Research Models

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. Research has shown that indazole derivatives can trigger this process in cancer cells. For example, the 3-amino-1H-indazole derivative W24 was found to induce apoptosis in HGC-27 gastric cancer cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Another study on a different indazole derivative, compound 6o, confirmed its ability to induce apoptosis in K562 leukemia cells in a concentration-dependent manner, possibly by inhibiting Bcl2 family members. A study of novel 1,3-dimethyl-6-amino-1H-indazole derivatives also identified a compound that induced apoptosis in hypopharyngeal carcinoma cells.

The apoptotic activity of a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate, which shares a piperazine (B1678402) moiety similar to the piperidine (B6355638) in the subject compound, was demonstrated through various assays, including Annexin V-FITC/propidium iodide staining. This compound was found to induce apoptosis by causing cell cycle arrest at the sub-G1 and G2/M phases. These findings suggest that this compound could also be investigated for its potential to induce apoptosis in cancer cells.

Angiogenesis Modulation Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a well-established strategy in cancer therapy. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in tumor angiogenesis, and some indazole derivatives have been developed as VEGFR-2 inhibitors. For example, a series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent VEGFR-2 inhibitors, with one compound (W13) showing an IC50 of 1.6 nM for VEGFR-2 inhibition. While this class of compounds is structurally distinct from this compound, it highlights the potential of the indazole scaffold to be tailored for anti-angiogenic activity.

Neuroscience Research Applications (e.g., neuroinflammation, receptor modulation)

The piperidine moiety present in this compound is a common feature in many centrally acting drugs, suggesting potential applications in neuroscience. nih.gov Indeed, a patent has listed indene (B144670) derivatives, including (1H-indazol-3-yl)(piperidin-1-yl)methanone, as being useful for the treatment of pain and inflammation, which are key areas of neuroscience research.

Modulation of Neurotransmitter Systems in Research Models

Neuroprotection Studies in Preclinical Models

Neuroinflammation is a key process in many neurodegenerative diseases. The patent claim for this compound in treating inflammation suggests its potential role in neuroprotection by mitigating inflammatory damage in the nervous system. Research on other indazole-containing compounds has shown neuroprotective effects. For example, inhibitors of Glycogen Synthase Kinase-3 (GSK-3) with an indazole-3-carboxamide scaffold have demonstrated in vivo activity in models of mood disorders, suggesting a potential neuroprotective mechanism. Furthermore, some indazole derivatives have been explored as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor for the treatment of migraine, a neurological disorder with a neuroinflammatory component. These studies provide a basis for future preclinical investigations into the neuroprotective potential of this compound.

Inflammatory and Immunological Research Applications

The indazole scaffold is a core component of established anti-inflammatory drugs like Benzydamine. nih.gov Research into indazole derivatives continues to reveal their potential in modulating inflammatory pathways, suggesting that this compound could be a valuable tool in immunological research.

In the context of inflammatory research, the ability of a compound to modulate cytokine production is a key area of investigation. Derivatives of indazole and related heterocyclic structures have been explored for their effects on inflammatory mediators. For instance, certain N-substituted indazol-3-one derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibitory action is crucial as NO is a significant signaling molecule in inflammation.

Furthermore, computational docking studies have been used to evaluate 1H-indazole derivatives as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. researchgate.net In a different but related study, a scaffold containing a piperidin-4-yl-benzoimidazole-2-one substructure was investigated for its ability to inhibit the NLRP3 inflammasome. researchgate.net This protein complex is critical for the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Compounds from this series were shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages in a concentration-dependent manner. researchgate.net These findings suggest that this compound could be investigated in similar cellular models (e.g., LPS-stimulated macrophages) to assess its potential to modulate the expression and release of key cytokines such as TNF-α, IL-6, and IL-1β.

The functional responses of immune cells are a critical focus of immunological research. The investigation of compounds that can modulate these functions offers insights into potential therapeutic pathways for autoimmune and inflammatory diseases. Research on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which has structural similarities to the title compound, focused on its ability to inhibit the NLRP3 inflammasome in PMA-differentiated THP-1 cells, a human monocytic cell line that models mature macrophages. researchgate.net The ability of compounds in that study to inhibit pyroptosis and IL-1β release points to direct modulation of immune cell pathways. researchgate.net

Given these precedents, this compound could be a candidate for research into its effects on various immune cell functions. Studies could explore its impact on T-cell proliferation, differentiation into effector subtypes (e.g., Th1, Th2, Th17), and the function of antigen-presenting cells like dendritic cells and macrophages.

Infectious Disease Research (e.g., antimicrobial, antiviral mechanisms)

The indazole nucleus and its derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.comresearchgate.net This has spurred research into their potential as scaffolds for new anti-infective agents, a critical need given the rise of drug-resistant pathogens.

Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs, such as fluoroquinolones. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Numerous studies have identified indazole and pyrazole (B372694) derivatives as potent inhibitors of these enzymes, particularly targeting the ATP-binding site of the Gyrase B (GyrB) subunit. nih.govnih.govdiva-portal.org

Research has focused on optimizing these scaffolds to improve their on-target activity and antibacterial efficacy. nih.govrsc.org For example, a series of N-phenylpyrrolamide DNA gyrase inhibitors showed significant improvement in antibacterial activity through structural modifications. nih.gov Another study on benzofuran-pyrazole derivatives identified compounds with significant broad-spectrum antimicrobial activity, with one compound notably inhibiting E. coli DNA gyrase B. nih.gov These findings highlight a clear mechanism through which this compound could be investigated for antibacterial properties. Research models would likely involve screening against a panel of Gram-positive and Gram-negative bacteria and conducting enzyme inhibition assays with purified DNA gyrase and topoisomerase IV.

Table 1: Research Findings on Antibacterial Activity of Related Indazole/Pyrazole Derivatives

Compound ClassMechanism of ActionBacterial Strains TestedKey FindingsReference
N-phenylpyrrolamide DerivativesDNA Gyrase / Topoisomerase IV InhibitionE. coli, S. aureusShowed excellent on-target potency and improved antibacterial activity over previous inhibitors. nih.gov
Benzofuran-Pyrazole DerivativesDNA Gyrase B InhibitionGram-positive and Gram-negative bacteriaCompound 9 showed significant inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM. nih.gov
4,5-dihydropyrazole DerivativesDNA Gyrase InhibitionB. subtilis, S. aureus, P. aeruginosa, E. coliA derivative exhibited potent inhibitory activity against B. subtilis and S. aureus DNA gyrase (IC50 = 0.125 µg/mL). researchgate.net
Benzothiazole Scaffold-Based InhibitorsDNA Gyrase / Topoisomerase IV InhibitionA. baumannii, P. aeruginosaCompound 27 showed potent inhibition of DNA gyrase from A. baumannii and P. aeruginosa (IC50 < 10 nM). diva-portal.org

The development of novel antifungal agents is crucial for treating infections, especially those caused by resistant strains. Indazole and other nitrogen-containing heterocycles like oxadiazoles (B1248032) and pyrazoles have been a source of promising antifungal leads. nih.govnih.govnih.govmdpi.comresearchgate.net

A study on 3-phenyl-1H-indazole derivatives revealed that compounds with a piperidine carboxamide substituent showed notable antifungal activity against Candida albicans and miconazole-resistant Candida glabrata. nih.gov Another series of novel triazole compounds featuring a piperidine linker and an oxadiazole ring demonstrated potent activity against Candida albicans and Aspergillus species, with some derivatives being more potent than the reference drug miconazole (B906). nih.gov These results suggest that the combination of a piperidine moiety with a heterocyclic core, as seen in this compound, is a promising strategy for developing antifungal agents. Research models would typically involve in vitro screening against a panel of pathogenic fungi to determine Minimum Inhibitory Concentration (MIC) values.

Table 2: Research Findings on Antifungal Activity of Related Heterocyclic Compounds

Compound ClassFungal Strains TestedKey FindingsReference
3-phenyl-1H-indazole DerivativesC. albicans, C. glabrata (miconazole-resistant)The piperidine carboxamide derivative (3j) showed good activity against tested Candida strains. nih.gov
1,2,3-Triazole-1,2,4-Oxadiazole HybridsC. albicans, A. flavus, F. oxysporum, A. nigerCompound 11a was more potent than miconazole against C. albicans and A. flavus. nih.gov
Aromatic Carboxylic Acid Amides (Indazole moiety)Pythium aphanidermatum, Rhizoctonia solaniShowed moderate to good activity against six phytopathogenic fungi. nih.gov
1,2,4-Oxadiazole DerivativesR. solani, F. graminearum, B. cinereaCompounds showed significant antifungal activities, with proposed action as Succinate dehydrogenase (SDH) inhibitors. mdpi.com

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. Indazole and structurally similar indole (B1671886) derivatives have been identified as potential new chemotypes for antimalarial drug development. nih.govresearchgate.net

A study focused on 3-piperidin-4-yl-1H-indoles identified a lead compound with activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov In another study, an indazole derivative was identified through molecular docking to inhibit an essential transcription factor in P. falciparum involved in red blood cell invasion. researchgate.net This compound demonstrated significant parasite reduction in a P. berghei mouse model, indicating it can act as a schizonticidal agent. researchgate.net These preclinical findings provide a strong rationale for evaluating this compound for antiplasmodial activity in both in vitro cultures of P. falciparum and in vivo rodent models of malaria.

Antitubercular Activity Research

An extensive review of scientific literature and patent databases did not yield specific research focused on the antitubercular activity of this compound. While the broader indazole structural class has been investigated for various pharmacological activities, including antimicrobial properties, direct studies evaluating this particular compound against Mycobacterium tuberculosis are not presently available in the public domain.

Other Emerging Research Areas and Novel Targets

Emerging research has identified this compound as a compound of interest in the fields of pain and inflammation.

A patent application discloses a series of indene derivatives, including this compound, for their potential utility in treating inflammation and pain. google.com The invention posits that these compounds could be effective in managing both acute (nociceptive) pain and chronic inflammatory pain. google.com

The underlying principle of this research is based on targeting the complex cellular events that follow tissue injury, which lead to the classic signs of inflammation such as redness, swelling, heat, and pain. google.com This inflammatory cascade involves the influx of activated leukocytes and the subsequent release of various pro-inflammatory mediators. google.com These mediators include histamine, prostaglandins, cytokines, and substance P, which can sensitize peripheral nociceptors—the specialized sensory neurons that detect painful stimuli. google.com By potentially modulating these pathways, compounds like this compound are being explored for their analgesic and anti-inflammatory effects. google.com The research suggests these compounds could be particularly relevant for conditions where nerve damage contributes to pain, such as that caused by trauma or certain diseases. google.com

Future Research Directions and Challenges for 1h Indazol 3 Yl Piperidin 1 Yl Methanone

Exploration of Novel Synthetic Pathways and Methodologies

Future research into the synthesis of 1H-indazol-3-yl(piperidin-1-yl)methanone would likely focus on developing more efficient, cost-effective, and sustainable methods. Current synthetic strategies for the indazole core often involve multi-step processes. ucc.ieresearchgate.net Green chemistry principles are increasingly important, pushing for the use of less hazardous reagents and solvents. researchgate.net

Key research areas could include:

One-Pot Syntheses: Developing a one-pot reaction where 1H-indazole is directly coupled with the piperidine-methanone moiety could significantly improve yield and reduce waste. High-yielding, one-pot syntheses for related bis(1H-indazol-1-yl)methane have been successfully developed, suggesting potential applicability. mdpi.com

Catalytic Methods: Exploration of novel catalysts, such as 3d-metal salts, has shown promise in forming related indazole structures and could be adapted. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions are also a common method for functionalizing the indazole ring. researchgate.net

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and reaction control, representing a significant avenue for the synthesis of indazole derivatives. ucc.ie

A comparative table of potential synthetic methodologies is presented below:

Table 1: Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
One-Pot Synthesis Increased efficiency, reduced waste, lower cost Requires careful optimization of reaction conditions
Novel Catalysis Higher yields, milder reaction conditions, improved selectivity Catalyst cost and removal from the final product

| Flow Chemistry | Enhanced safety, scalability, precise control | High initial equipment cost, potential for clogging |

Deeper Elucidation of Mechanism of Action and Identification of Off-Target Interactions in Research

The mechanism of action for This compound is not currently defined in the scientific literature. For many indazole derivatives, the primary targets are protein kinases. rsc.org Future research would need to identify the specific biological targets of this compound to understand its therapeutic potential and potential for off-target effects.

Prospective research activities would involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the primary protein targets.

In Vitro Assays: Conducting a broad panel of kinase assays to determine the inhibitory profile of the compound. For example, related indazole derivatives have been tested against panels of hundreds of kinases to assess selectivity. nih.govnih.gov

Cell-Based Assays: Evaluating the compound's effect on various cellular pathways in different cancer cell lines or other disease models. rsc.orgnih.gov

Development of Advanced Preclinical Models

To accurately predict the efficacy and safety of This compound , advanced preclinical models that better mimic human physiology are essential.

Future directions in preclinical modeling include:

Humanized Models: Using genetically engineered mice with humanized genes or immune systems to provide more relevant data on compound efficacy and metabolism.

Organ-on-a-Chip Technologies: These microfluidic devices contain living human cells in a 3D culture that simulates the structure and function of human organs, offering a powerful platform for toxicity and efficacy screening.

Patient-Derived Xenografts (PDX): Implanting tumor tissue from a human patient into an immunodeficient mouse to create a model that more accurately reflects the heterogeneity of human cancers.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be applied to the future development of This compound and its analogs. acs.orgnih.govspringernature.com

Potential applications of AI/ML include:

De Novo Design: Using generative models to design novel indazole derivatives with improved potency and selectivity. springernature.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of new analogs before synthesis.

Retrosynthesis Planning: Employing AI to devise the most efficient synthetic routes for the target compound and its derivatives. acs.orgnih.gov

Targeted Delivery System Research

To enhance the therapeutic index of This compound , research into targeted delivery systems could be a promising avenue. jns.edu.afnih.govyoutube.com These systems aim to increase the concentration of the compound at the site of action while minimizing exposure to healthy tissues.

Examples of targeted delivery systems that could be explored:

Nanoparticles: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, stability, and circulation time. jns.edu.afnih.gov

Antibody-Drug Conjugates (ADCs): If a specific cell surface receptor target is identified, the compound could be conjugated to an antibody that directs it to the target cells.

Prodrugs: Designing a prodrug version of the compound that is activated only at the target site could reduce systemic toxicity.

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The complexity of modern drug discovery necessitates collaboration between experts from various fields. The future development of This compound would benefit significantly from interdisciplinary approaches.

Key areas for collaboration include:

Academia-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies.

Chemical Biology and Computational Science: Integrating experimental data with computational modeling to accelerate the design-make-test-analyze cycle.

Open Science Initiatives: Sharing data and research findings on platforms to foster collaboration and avoid redundant efforts. Research on related indazole compounds has been published in open-access journals, promoting wider dissemination of knowledge. nih.govnih.govnih.gov

Concluding Remarks on the Academic Research Significance of 1h Indazol 3 Yl Piperidin 1 Yl Methanone

Summary of Key Academic Contributions and Research Findings

Academic research on the indazole-3-carboxamide scaffold, which includes 1H-indazol-3-yl(piperidin-1-yl)methanone, has made several key contributions to medicinal chemistry. The primary findings center on the synthesis of novel derivatives and the discovery of their potential as modulators of crucial biological pathways, particularly ion channels involved in immune responses.

A significant academic contribution has been the systematic exploration of the synthesis of 1H-indazole-3-carboxamides. Researchers have developed methods for producing these compounds, often by coupling 1H-indazole-3-carboxylic acid with various substituted amines. derpharmachemica.com These synthetic advancements are crucial as they enable the creation of diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies. nih.gov

The most prominent research finding for this class of compounds is their identification as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.govresearchgate.net CRAC channels are critical for controlling calcium influx in various cell types, including mast cells, which are key players in inflammatory and allergic responses. nih.gov Key findings from these studies include:

Potent Inhibition: Specific indazole-3-carboxamide derivatives have been shown to inhibit calcium influx and stabilize mast cells with sub-micromolar efficacy. nih.govresearchgate.net

Critical Regiochemistry: SAR studies have revealed that the specific attachment of the carboxamide group at the 3-position of the indazole ring is essential for biological activity. An isomeric compound where the amide linker was reversed was found to be inactive, highlighting the precise structural requirements for CRAC channel inhibition. nih.gov

Structural Novelty: The indazole-3-carboxamide scaffold represents a new class of CRAC channel blockers, expanding the structural diversity available to medicinal chemists for designing novel immunomodulators. nih.govresearchgate.netbidmc.org

The table below summarizes selected findings from research into indazole-3-carboxamide analogs as CRAC channel inhibitors.

CompoundStructure ModificationBiological ActivityKey Finding
Indazole-3-carboxamide (General Class) Core scaffold with amide at the 3-position.Potent CRAC channel blockade and mast cell stabilization. nih.govresearchgate.netThe 3-carboxamide regiochemistry is critical for activity. nih.gov
Reverse Amide Isomer Amide linker is reversed compared to the active 3-carboxamide scaffold.Inactive in calcium influx assays even at high concentrations. nih.govDemonstrates the high degree of structural specificity required for target binding. nih.gov

Identification of Remaining Academic Research Gaps and Unanswered Questions

Despite the promising initial findings, significant academic research gaps remain concerning this compound and its close analogs. These unanswered questions represent important future research directions.

Specific Compound Profiling: While the broader class of indazole-3-carboxamides has been studied, detailed pharmacological and toxicological data for the specific molecule, this compound, is largely absent from peer-reviewed literature. Its precise potency, selectivity for CRAC channels over other ion channels, and potential off-target effects are unknown.

Exploration of Other Biological Targets: The indazole nucleus is a "privileged scaffold" known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes. nih.govnih.gov It is currently unknown if this compound or related structures have significant activity at other targets, such as cannabinoid receptors, which are modulated by other indazole derivatives.

Mechanism of Action Details: The precise molecular interactions between the indazole-3-carboxamide scaffold and the CRAC channel protein complex are not fully elucidated. High-resolution structural studies, such as co-crystallography, would provide invaluable insight into the binding mode and guide the design of next-generation inhibitors.

Long-Term Safety: The physiological and toxicological properties of many compounds in this class are not well-characterized. caymanchem.com Long-term safety and tolerability studies are a crucial and currently missing piece of the translational puzzle.

Broader Implications for Medicinal Chemistry and Chemical Biology Research

The investigation into this compound and the wider indazole-3-carboxamide class has broader implications for the fields of medicinal chemistry and chemical biology.

For medicinal chemistry , the discovery of this scaffold as a potent CRAC channel blocker provides a new foundation for the development of drugs targeting immune-mediated diseases. nih.govresearchgate.net Conditions like autoimmune disorders, certain cancers, and diabetes complications involve aberrant mast cell activation, representing potential therapeutic applications. researchgate.net The SAR findings, particularly the importance of the 3-carboxamide regiochemistry, offer a clear blueprint for chemists to design future analogs with improved potency, selectivity, and drug-like properties. nih.gov This work reinforces the status of the indazole heterocycle as a core structure in modern drug discovery, capable of yielding novel modulators for challenging biological targets. pnrjournal.comaustinpublishinggroup.comnih.gov

For chemical biology , indazole-3-carboxamides serve as valuable chemical probes to investigate the roles of calcium signaling. By providing a tool to selectively block CRAC channels, these molecules allow researchers to dissect the downstream consequences of calcium influx in various cellular processes. nih.gov This can help unravel the complex signaling networks that govern immune cell function, proliferation, and mediator release. The development of potent and selective inhibitors like those from the indazole-3-carboxamide family is fundamental to validating new biological targets and understanding their function in both healthy and diseased states.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the standard synthetic routes for 1H-indazol-3-yl(piperidin-1-yl)methanone, and how is the compound characterized? A:

  • Synthesis : The compound can be synthesized via a Mannich base reaction. For example, indazole reacts with piperidine under reflux in ethanol to form 3-(piperidin-1-ylmethyl)-1H-indazole, which is further functionalized using hydrazine hydrate and aromatic carboxylic acids in polyphosphoric acid (PPA) .
  • Characterization : Structural confirmation is achieved through IR (to identify carbonyl and amine groups), 1H^1H NMR (to verify substituent integration and coupling patterns), and mass spectrometry (to confirm molecular weight). For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC13_{13}H15_{15}N3_3ODerived
Molecular Weight229.28 g/molCalculated
Key Functional GroupsIndazole ring, piperidine, carbonyl

Initial Biological Screening Q: What assays are used to evaluate the biological activity of this compound? A:

  • Antimicrobial Activity : Broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values determined .
  • Nematicidal Activity : Caenorhabditis elegans models assess lethality or growth inhibition at varying concentrations (e.g., 50–200 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Structure-Activity Relationship (SAR) Optimization Q: How do structural modifications to the indazole core or piperidine substituent influence biological activity? A:

  • Indazole Substitution : Electron-withdrawing groups (e.g., nitro) at the 4-position enhance tubulin inhibition by increasing binding affinity, as seen in analogs like PF-06263276, a JAK inhibitor .
  • Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine reduces steric hindrance, improving interaction with hydrophobic enzyme pockets (e.g., in cannabinoid receptor analogs) .
  • Carbonyl Group : Methanone derivatives show higher metabolic stability compared to ester analogs, critical for in vivo efficacy .

Table 2: Comparative Bioactivity of Analogs

CompoundTarget Activity (IC50_{50})Key ModificationReference
PF-06263276JAK1: 2.1 nM2-Ethyl-5-fluoro substituent
THJ-2201CB1 Receptor AgonistNaphthyl-methanone

Mechanistic and Target Identification Studies Q: What methodologies identify the molecular targets of this compound derivatives? A:

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) screen for inhibition across 100+ kinases .
  • Crystallography : Co-crystallization with tubulin or JAK enzymes (using SHELX-refined structures) reveals binding modes .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KdK_d) for receptor-ligand interactions .

Analytical and Regulatory Challenges Q: What advanced analytical techniques are required for purity assessment, and what regulatory constraints apply? A:

  • Purity Analysis : High-resolution LC-MS (e.g., Q-TOF) detects impurities at <0.1% levels, critical for preclinical studies .
  • Regulatory Status : Derivatives like THJ-2201 are classified as Schedule I controlled substances in the U.S. under the Controlled Substances Act, requiring DEA licensing for handling .
  • Safety Protocols : PPE (gloves, goggles) and fume hoods are mandatory due to H313/H333 hazards (skin/ inhalation toxicity) .

Data Contradictions and Reproducibility Q: How can researchers address discrepancies in reported bioactivity data for indazole derivatives? A:

  • Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) and controls (e.g., paclitaxel for tubulin assays) to minimize variability .
  • Meta-Analysis : Cross-reference data from NIST Chemistry WebBook for spectral validation and PubChem for bioactivity consensus .
  • Batch Variability : NMR purity >95% and HPLC retention time matching ensure compound consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-indazol-3-yl(piperidin-1-yl)methanone
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1H-indazol-3-yl(piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.